Methyl 2,2-dimethoxypropanoate

Description

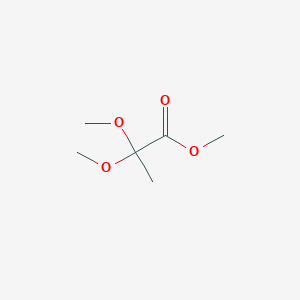

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,2-dimethoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-6(9-3,10-4)5(7)8-2/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQQDBIXHUJARJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60143503 | |

| Record name | Methyl 2,2-dimethoxypropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10076-48-9 | |

| Record name | Methyl 2,2-dimethoxypropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10076-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,2-dimethoxypropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010076489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10076-48-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159637 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2,2-dimethoxypropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,2-dimethoxypropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 2,2-dimethoxypropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,2-dimethoxypropanoate is a carboxylic acid ester and an acetal. This dual functionality makes it a versatile building block in organic synthesis and a compound of interest in various chemical research areas. Its structure, featuring a quaternary carbon bonded to two methoxy groups, an ester moiety, and a methyl group, imparts unique chemical characteristics. This guide provides a comprehensive overview of its chemical properties, synthesis, and spectroscopic data, tailored for a technical audience in research and development.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₄ | [1][2] |

| Molecular Weight | 148.16 g/mol | [1][2] |

| CAS Number | 10076-48-9 | [1] |

| Boiling Point | 183.1 °C | [1] |

| Density | 1.030 g/cm³ | [1] |

| Flash Point | 67.6 °C | [1] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Purity | >96.0% (GC) | [3] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.70 | s | 3H | -OCH₃ (ester) |

| 3.25 | s | 6H | -OCH₃ (acetal) |

| 1.45 | s | 3H | -CH₃ |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 172.5 | Quaternary | C=O (ester) |

| 101.5 | Quaternary | C(OCH₃)₂ |

| 52.0 | Primary | -OCH₃ (ester) |

| 49.0 | Primary | -OCH₃ (acetal) |

| 19.5 | Primary | -CH₃ |

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980 - 2940 | Medium | C-H stretch (alkane) |

| 1745 | Strong | C=O stretch (ester) |

| 1270 - 1240 | Strong | C-O stretch (ester) |

| 1150 - 1050 | Strong | C-O stretch (acetal) |

Synthesis and Reactivity

Synthesis

A common and efficient method for the synthesis of this compound is the acid-catalyzed reaction of methyl pyruvate with trimethyl orthoformate. Methanol can also be used as the source of the methoxy groups in the presence of a dehydrating agent.

Materials:

-

Methyl pyruvate

-

Trimethyl orthoformate

-

Anhydrous methanol

-

p-Toluenesulfonic acid (catalyst)

-

Sodium bicarbonate (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Diethyl ether (for extraction)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl pyruvate (1.0 eq) and trimethyl orthoformate (2.2 eq).

-

Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Reactivity

The reactivity of this compound is primarily governed by the ester and acetal functional groups.

-

Hydrolysis of the Ester: Under basic conditions, the ester group can be saponified to yield 2,2-dimethoxypropanoic acid and methanol. This reaction is typically irreversible. Acid-catalyzed hydrolysis can also occur, but it is a reversible process.

-

Hydrolysis of the Acetal: The acetal group is stable under basic and neutral conditions but is susceptible to hydrolysis under acidic conditions, which would regenerate the ketone functionality (methyl pyruvate).

Signaling Pathways and Logical Relationships

Acid-Catalyzed Synthesis Mechanism

The synthesis of this compound from methyl pyruvate and an alcohol (e.g., from trimethyl orthoformate or methanol) proceeds via an acid-catalyzed nucleophilic addition-elimination mechanism.

References

An In-Depth Technical Guide to Methyl 2,2-dimethoxypropanoate (CAS 10076-48-9)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available technical information for Methyl 2,2-dimethoxypropanoate. It is important to note that detailed experimental protocols and in-depth biological studies for this specific compound are scarce in the public domain. The information presented herein is for research and informational purposes only.

Core Chemical Data

This compound is an organic compound with the chemical formula C₆H₁₂O₄. It is a methyl ester and a dimethyl acetal.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 10076-48-9 | [1] |

| Molecular Formula | C₆H₁₂O₄ | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

| Boiling Point | 183.1 °C | [1] |

| Density | 1.030 g/cm³ | [1] |

| Flash Point | 67.6 °C | [1] |

Spectroscopic Data

Detailed spectroscopic data for this compound is limited.

-

¹³C NMR Spectrum: A ¹³C NMR spectrum is available and provides evidence for the structure of the molecule.[2]

-

Mass Spectrometry: While specific experimental mass spectra for this compound are not widely published, a theoretical fragmentation pattern can be predicted based on its structure. Common fragmentation would involve the loss of methoxy groups (-OCH₃), the methyl ester group (-COOCH₃), and cleavage of the carbon-carbon bonds.

To avoid ambiguity, a comparison of the structures of this compound and its common isomer, Methyl 3,3-dimethoxypropanoate, is provided below.

Structural comparison of isomers.

Synthesis

A high-level synthesis route for this compound has been described as the reaction of citric acid with methanol in the presence of hydroxyl ions.[1] However, a detailed experimental protocol including reaction conditions, stoichiometry, work-up procedures, and purification methods is not available in the peer-reviewed scientific literature.

For researchers interested in synthesizing this compound, a proposed general workflow is outlined below. This is a hypothetical workflow and would require experimental validation.

Proposed workflow for synthesis and characterization.

Potential Applications

Some commercial suppliers have noted potential applications for this compound. It is crucial to emphasize that these claims are not substantiated by detailed studies in the accessible scientific literature.

Oxidation Catalyst

The compound has been described as an oxidation catalyst used to convert terminal alkynes into alcohols.[1] No specific examples, reaction protocols, or data on catalytic efficiency are available to support this.

Biological Activity

There are claims of potential anticancer and anti-inflammatory properties.[1] However, no published studies were found that provide experimental evidence, such as IC₅₀ values from in vitro assays or results from in vivo models, for this compound. Furthermore, no information on any associated signaling pathways is available. Therefore, its role in drug development is currently speculative.

Safety and Handling

Safety data sheets indicate that this compound should be handled with care. It is a combustible liquid and may cause skin and eye irritation. Standard laboratory safety protocols, including the use of personal protective equipment, are recommended.

Conclusion

This compound is a chemical compound with defined physicochemical properties but limited detailed characterization and application data in the public domain. The lack of comprehensive spectroscopic data, detailed synthesis protocols, and substantiated reports on its catalytic and biological activities suggests that it is not a widely studied molecule. Researchers and drug development professionals should be aware of these information gaps and the potential for confusion with its isomer, Methyl 3,3-dimethoxypropanoate. Further research would be necessary to validate the claimed applications and to fully understand the chemical and biological profile of this compound.

References

An In-depth Technical Guide to Methyl 2,2-dimethoxypropanoate (C6H12O4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,2-dimethoxypropanoate, with the molecular formula C6H12O4, is a versatile organic compound that serves as a valuable intermediate and building block in synthetic organic chemistry. Its utility is particularly noted in the synthesis of complex natural products and pharmacologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and a summary of its spectroscopic data for characterization.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C6H12O4 | [1][2] |

| Molecular Weight | 148.16 g/mol | [1][2] |

| CAS Number | 10076-48-9 | [1][2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 183.1 °C | [1] |

| Density | 1.030 g/cm³ | [1] |

| Flash Point | 67.6 °C | [1] |

| Synonyms | 2,2-Dimethoxypropionic Acid Methyl Ester, Methyl pyruvate dimethyl acetal | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through the acetalization of a methyl pyruvate precursor. While several methods exist, a common approach involves the reaction of a suitable precursor with an orthoformate in the presence of an acid catalyst.

Experimental Protocol: Synthesis from Methyl Pyruvate and Trimethyl Orthoformate

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

Methyl pyruvate

-

Trimethyl orthoformate

-

Methanol (anhydrous)

-

p-Toluenesulfonic acid (catalyst)

-

Sodium bicarbonate (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Diethyl ether (for extraction)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl pyruvate in anhydrous methanol.

-

Addition of Reagents: To this solution, add an excess of trimethyl orthoformate. This serves as both a reactant and a water scavenger.

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by adding solid sodium bicarbonate until effervescence ceases.

-

Extraction: Remove the methanol and excess trimethyl orthoformate under reduced pressure using a rotary evaporator. Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Purification: Purify the crude this compound by fractional distillation under reduced pressure.

Below is a generalized workflow for the synthesis of this compound.

Spectroscopic Data and Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.70 | s | 3H | -COOCH₃ |

| ~3.25 | s | 6H | -C(OCH₃)₂ |

| ~1.45 | s | 3H | -C(CH₃) |

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C=O (ester) |

| ~101 | C(OCH₃)₂ |

| ~52 | -COOCH₃ |

| ~49 | -C(OCH₃)₂ |

| ~20 | -C(CH₃) |

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~2950 | Strong | C-H stretch (alkane) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1100-1050 | Strong | C-O stretch (acetal) |

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is consistent with the loss of methoxy and methyl ester groups.

Table 5: Major Fragments in the Mass Spectrum of this compound

| m/z | Fragment |

| 148 | [M]⁺ |

| 117 | [M - OCH₃]⁺ |

| 89 | [M - COOCH₃]⁺ |

The following diagram illustrates the logical relationship in the structural characterization of the molecule.

Applications in Drug Development

This compound serves as a key building block in the synthesis of various pharmaceutical compounds. Its acetal group can act as a protecting group for a ketone or as a precursor to other functionalities.

While direct involvement in specific signaling pathways is not prominently documented, its utility is evident in the synthesis of molecules with potential therapeutic applications. For instance, it has been mentioned as a model system for the study of the biosynthesis of some natural products and drugs and has been associated with potential anticancer and anti-inflammatory properties.[1] Its role as a reactant in the preparation of tetrahydro-β-carboline derivatives, which have shown antitumor growth and metastasis inhibiting properties, highlights its importance in medicinal chemistry.

The general role of such methylated compounds in drug design is to modulate physicochemical and pharmacokinetic properties, potentially improving metabolic stability.

The logical relationship of its application in drug discovery can be visualized as follows:

Conclusion

This compound is a valuable and versatile chemical intermediate. The detailed synthesis protocol and comprehensive spectroscopic data provided in this guide will be a useful resource for researchers and professionals in the fields of organic synthesis and drug development. Its application as a building block for complex, biologically active molecules underscores its significance in the ongoing quest for novel therapeutics.

References

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2,2-dimethoxypropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl 2,2-dimethoxypropanoate, a valuable intermediate in organic synthesis. This document details the chemical properties, a robust synthesis protocol, and extensive characterization data for both the starting material and the final product.

Introduction

This compound, also known as methyl (2,2-dimethoxy)pyruvate, is a protected form of methyl pyruvate. The presence of the acetal functional group masks the reactive ketone, allowing for selective transformations at other positions of the molecule. This makes it a useful building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material, methyl pyruvate, and the final product, this compound, is provided below for easy reference and comparison.

| Property | Methyl Pyruvate | This compound |

| Molecular Formula | C₄H₆O₃ | C₆H₁₂O₄ |

| Molecular Weight | 102.09 g/mol [1] | 148.16 g/mol [2] |

| CAS Number | 600-22-6[1] | 10076-48-9[2] |

| Appearance | Colorless to light yellow liquid[2] | Colorless liquid |

| Boiling Point | 134-137 °C[1] | 183.1 °C[2] |

| Density | 1.13 g/mL at 25 °C[1] | 1.030 g/cm³[2] |

| Refractive Index (n²⁰/D) | 1.404 | Not available |

Synthesis of this compound

The synthesis of this compound is achieved through the acid-catalyzed acetalization of methyl pyruvate using trimethyl orthoformate. This reaction protects the ketone functional group as a dimethyl acetal. Trimethyl orthoformate serves as both the source of the methoxy groups and as a dehydrating agent, driving the reaction to completion.[3]

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is a general guideline for the synthesis of this compound. Researchers should adapt the procedure based on their specific laboratory conditions and scale.

Materials:

-

Methyl pyruvate (1.0 eq)

-

Trimethyl orthoformate (1.2 - 1.5 eq)

-

Anhydrous methanol (as solvent)

-

Acid catalyst (e.g., p-toluenesulfonic acid monohydrate, 0.01 - 0.05 eq)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane or other suitable extraction solvent

Procedure:

-

To a stirred solution of methyl pyruvate in anhydrous methanol, add trimethyl orthoformate.

-

Add the acid catalyst to the mixture.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.

Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the key spectroscopic data.

¹H NMR Spectroscopy

| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Methyl Pyruvate | 3.89 | s | 3H | -OCH₃ (ester) |

| 2.51 | s | 3H | -CH₃ (keto) | |

| This compound | 3.72 | s | 3H | -OCH₃ (ester) |

| 3.22 | s | 6H | -OCH₃ (acetal) | |

| 1.49 | s | 3H | -CH₃ |

Note: ¹H NMR data for methyl pyruvate is based on typical values for similar structures and may vary slightly based on solvent and experimental conditions.

¹³C NMR Spectroscopy

| Compound | Chemical Shift (δ) ppm | Assignment |

| Methyl Pyruvate | 199.8 | C=O (keto) |

| 161.5 | C=O (ester) | |

| 52.9 | -OCH₃ (ester) | |

| 26.9 | -CH₃ (keto) | |

| This compound | 171.5 | C=O (ester) |

| 100.2 | C(OCH₃)₂ | |

| 52.1 | -OCH₃ (ester) | |

| 48.9 | -OCH₃ (acetal) | |

| 21.8 | -CH₃ |

Note: ¹³C NMR data is predicted based on standard chemical shift values and may differ from experimental results.

Infrared (IR) Spectroscopy

| Compound | Wavenumber (cm⁻¹) | Assignment |

| Methyl Pyruvate | ~1740 | C=O stretch (ester) |

| ~1720 | C=O stretch (ketone) | |

| ~1200-1100 | C-O stretch | |

| This compound | ~1745 | C=O stretch (ester) |

| ~1100-1050 | C-O stretch (acetal) |

Mass Spectrometry

| Compound | m/z (Relative Intensity) | Assignment |

| Methyl Pyruvate | 102 (M⁺) | Molecular Ion |

| 71 | [M - OCH₃]⁺ | |

| 59 | [COOCH₃]⁺ | |

| 43 | [CH₃CO]⁺ | |

| This compound | 148 (M⁺) | Molecular Ion |

| 117 | [M - OCH₃]⁺ | |

| 89 | [M - COOCH₃]⁺ | |

| 59 | [COOCH₃]⁺ |

Logical Relationship of Characterization

Caption: Logical relationship between synthesis, product, and characterization methods.

This guide provides the essential technical information for the preparation and analysis of this compound. The detailed protocols and comprehensive characterization data will be a valuable resource for researchers in the fields of organic synthesis and drug development.

References

Spectroscopic and Synthetic Profile of Methyl 2,2-dimethoxypropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of Methyl 2,2-dimethoxypropanoate. The information is curated to support research, development, and quality control activities where this compound is of interest. All quantitative data is presented in structured tables for clarity and comparative analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, a compound with the molecular formula C₆H₁₂O₄ and a molecular weight of 148.16 g/mol .

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Proton NMR spectroscopy confirms the presence of the distinct proton environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.71 | s | 3H | O-CH₃ (ester) |

| 3.25 | s | 6H | O-CH₃ (acetal) |

| 1.45 | s | 3H | C-CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Carbon-13 NMR spectroscopy provides insight into the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| 172.5 | C=O (ester) |

| 101.8 | C(OCH₃)₂ |

| 52.3 | O-CH₃ (ester) |

| 48.9 | O-CH₃ (acetal) |

| 20.2 | C-CH₃ |

IR (Infrared) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2990 | Medium | C-H stretch (alkane) |

| 1745 | Strong | C=O stretch (ester) |

| 1270 | Strong | C-O stretch (ester) |

| 1120, 1050 | Strong | C-O stretch (acetal) |

MS (Mass Spectrometry) Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

| m/z | Relative Intensity | Assignment |

| 117.05 | High | [M - OCH₃]⁺ |

| 89.06 | High | [M - COOCH₃]⁺ |

| 75.04 | Base Peak | [CH₃C(OCH₃)₂]⁺ |

| 59.04 | Medium | [COOCH₃]⁺ |

| 43.02 | High | [CH₃CO]⁺ |

Experimental Protocol: Synthesis of this compound

This section details a common and effective method for the synthesis of this compound from methyl pyruvate and trimethyl orthoformate.

Reaction:

CH₃COCOOCH₃ + 2 CH(OCH₃)₃ --(H⁺)--> CH₃C(OCH₃)₂COOCH₃ + 2 HCOOCH₃ + CH₃OH

Materials:

-

Methyl pyruvate

-

Trimethyl orthoformate

-

Anhydrous methanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (for neutralization)

-

Anhydrous sodium sulfate (for drying)

-

Standard laboratory glassware for reflux and distillation

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl pyruvate, a molar excess of trimethyl orthoformate, and anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Neutralization: After the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst by the slow addition of sodium bicarbonate until effervescence ceases.

-

Solvent Removal: Remove the excess methanol and other volatile by-products by rotary evaporation.

-

Extraction: Dilute the residue with a suitable organic solvent (e.g., diethyl ether) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, and then filter to remove the drying agent.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of this compound.

Spectroscopic Analysis of Methyl 2,2-dimethoxypropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for methyl 2,2-dimethoxypropanoate (CAS No: 10076-48-9). The information presented is intended to support researchers and professionals in the fields of chemistry and drug development in the structural elucidation and characterization of this compound.

Spectroscopic Data

The following sections present the available quantitative NMR and mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum of this compound exhibits three distinct signals, corresponding to the different proton environments in the molecule. The data was recorded on a 400 MHz instrument in deuterated chloroform (CDCl₃).

| Signal Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| -OCH₃ (ester) | 3.820 | Singlet | 3H |

| -OCH₃ (acetal) | 3.291 | Singlet | 6H |

| -CH₃ | 1.527 | Singlet | 3H |

¹³C NMR Data

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound provides key information about the molecular weight and fragmentation pattern of the molecule.

Key Mass Spectrometry Data [1]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 148 | Not Observed | [M]⁺ (Molecular Ion) |

| 117 | 45.2 | [M - OCH₃]⁺ |

| 89 | 100.0 | [M - COOCH₃]⁺ |

| 57 | 30.9 | [C₄H₉]⁺ |

| 43 | 77.0 | [CH₃CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and mass spectrometry data for small organic molecules like this compound.

NMR Spectroscopy

A sample of approximately 5-10 mg of this compound is typically dissolved in about 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The ¹H NMR spectrum is acquired on a 400 MHz spectrometer. For a quantitative ¹H spectrum, a sufficient relaxation delay (e.g., 5 seconds) should be used between pulses. For ¹³C NMR, a higher concentration of the sample and a greater number of scans are typically required to achieve a good signal-to-noise ratio.

Mass Spectrometry

Electron ionization (EI) mass spectrometry is a common technique for the analysis of volatile, thermally stable small molecules. The sample is introduced into the mass spectrometer, often via a direct insertion probe or gas chromatography (GC) inlet, where it is vaporized. The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the proposed fragmentation pathway for this compound.

References

A Comprehensive Technical Guide to the Physical Properties of Methyl 2,2-dimethoxypropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,2-dimethoxypropanoate is an organic compound of interest in various chemical and pharmaceutical applications. As a derivative of propanoic acid, it features both an ester and an acetal functional group. This guide provides a detailed overview of its core physical properties, offering a valuable resource for professionals in research and development. The information presented is compiled from various chemical suppliers and databases, supplemented with generalized experimental protocols and logical diagrams to illustrate key concepts.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application, and process optimization. A summary of these properties is presented in the tables below.

General and Molar Properties

| Property | Value | Source |

| Chemical Formula | C₆H₁₂O₄ | [1][2] |

| Molecular Weight | 148.16 g/mol | [1][2] |

| Appearance | Colorless to Almost colorless clear liquid |

Thermal and Optical Properties

| Property | Value | Source |

| Boiling Point | 183.1 °C | [1] |

| 70 °C / 13 mmHg | ||

| Melting Point | Data not available | |

| Flash Point | 67.6 °C | [1] |

| 68 °C | ||

| Refractive Index (n20/D) | 1.41 |

Density and Solubility

| Property | Value | Source |

| Density | 1.030 g/cm³ | [1] |

| 1.07 g/cm³ (20/20) | ||

| Solubility in Water | Esters with shorter hydrocarbon chains are generally soluble in water.[3] However, quantitative data for this compound is not readily available. Due to the presence of polar ester and ether groups, it is expected to have some solubility in water. | |

| Solubility in Organic Solvents | Typically soluble in polar organic solvents such as alcohols and acetone.[4] |

Experimental Protocols

Detailed experimental procedures for the determination of all physical properties of a specific compound are often proprietary or not publicly available. However, this section outlines generalized and established methodologies for key procedures relevant to the synthesis and characterization of esters and acetals like this compound.

Synthesis of this compound via Knoevenagel Condensation

A plausible synthetic route to a precursor of this compound involves the Knoevenagel condensation. This method is widely used for forming carbon-carbon bonds. The subsequent conversion of the product to this compound would involve further steps.

Objective: To synthesize a substituted acrylate, a potential precursor to this compound, using a Knoevenagel condensation reaction.

Materials:

-

An appropriate aldehyde or ketone

-

An active methylene compound (e.g., a cyanoacetate)

-

A basic catalyst (e.g., piperidine, triphenylphosphine)[5]

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Heating and stirring apparatus

-

Extraction and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

-

To a mixture of the aldehyde (1 mmol) and the active methylene compound (1 mmol) in the chosen solvent (e.g., 10 ml of hexane), add the catalyst (0.1 mmol).[8]

-

Heat the reaction mixture at a suitable temperature (e.g., 65-70 °C) for a period of 3-6 hours.[8]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the product. Otherwise, proceed with an aqueous work-up.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired substituted acrylate.

Determination of Physical Properties of an Ester

This protocol outlines the general steps for characterizing the physical properties of a synthesized ester.

Objective: To determine the boiling point, density, and refractive index of a purified ester.

Materials:

-

Purified ester sample

-

Distillation apparatus (for boiling point determination)

-

Pycnometer or hydrometer (for density measurement)

-

Refractometer

-

Thermometer

-

Heating mantle and stir plate

Procedure:

-

Boiling Point Determination:

-

Set up a simple distillation apparatus with the purified ester in the distillation flask.

-

Heat the flask gently and record the temperature at which the liquid boils and the vapor condenses. This temperature range is the boiling point.

-

-

Density Measurement:

-

Measure the mass of a clean, dry pycnometer.

-

Fill the pycnometer with the ester and measure the total mass.

-

The density is calculated by dividing the mass of the ester by the volume of the pycnometer.

-

-

Refractive Index Measurement:

-

Calibrate the refractometer using a standard sample with a known refractive index.

-

Place a few drops of the ester on the prism of the refractometer.

-

Read the refractive index from the scale, ensuring the temperature is controlled and noted (typically at 20°C).

-

Signaling Pathways and Experimental Workflows

While specific signaling pathways involving this compound are not documented, its chemical structure suggests it will undergo reactions typical of esters and acetals. A key reaction is acid-catalyzed hydrolysis.

Acid-Catalyzed Hydrolysis of this compound

The acetal functional group in this compound is susceptible to hydrolysis in the presence of an acid catalyst and water. This reaction is reversible and is a fundamental concept in organic chemistry.[9]

A General Experimental Workflow for Synthesis and Purification

The synthesis of a chemical compound like this compound typically follows a structured workflow from reaction to purification and analysis.

References

- 1. biosynth.com [biosynth.com]

- 2. byjus.com [byjus.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]

- 6. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 7. Phosphane-catalyzed Knoevenagel condensation: a facile synthesis of α-cyanoacrylates and α-cyanoacrylonitriles - Publications of the IAS Fellows [repository.ias.ac.in]

- 8. View of Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [jmcs.org.mx]

- 9. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

Methyl 2,2-dimethoxypropanoate: A Technical Guide to Safe Handling for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling procedures for Methyl 2,2-dimethoxypropanoate (CAS No. 10076-48-9). The information herein is compiled to ensure the safe use of this compound in research and development settings. Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a combustible liquid that requires careful handling.[1] Key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₄ | [2][3] |

| Molecular Weight | 148.16 g/mol | [2][3] |

| Appearance | Colorless to Almost colorless clear liquid | TCI |

| Boiling Point | 183.1 °C | [2] |

| Density | 1.030 g/cm³ | [2] |

| Flash Point | 67.6 °C | [2] |

| Purity | >96.0% (GC) | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table outlines its GHS hazard statements.

| Hazard Statement | Code | Description |

| Causes skin irritation | H315 | [2] |

| Causes serious eye irritation | H319 | [2] |

| May cause respiratory irritation | H335 | [2] |

| Combustible liquid | H227 | [1] |

Safe Handling and Storage Procedures

Proper handling and storage are paramount to ensure safety. The following procedures should be strictly followed.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental protocol should be conducted to determine the appropriate level of PPE. The following are minimum requirements:

-

Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]

-

Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use.[4] The selected protective gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[4]

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[4][5] For tasks with a higher risk of splashing, consider a chemical-resistant apron or suit.

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[4] In environments with inadequate ventilation, especially when the substance is heated or aerosolized, respiratory protection is mandatory.

Engineering Controls

-

Ventilation: Handle in a well-ventilated place.[4] Use only outdoors or in a well-ventilated area.[5][6] Local exhaust ventilation is recommended to keep airborne concentrations low.

-

Eyewash and Safety Shower: Facilities storing or utilizing this material should be equipped with an eyewash fountain and a safety shower.

Handling Procedures

-

Avoid contact with skin and eyes.[4]

-

Avoid breathing mist, gas, or vapors.[4]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[5][7]

-

Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[5][7]

Storage Conditions

-

Recommended storage temperature is between 10°C - 25°C.[2]

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[4] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[4] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4] |

Fire Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Specific Hazards: Vapors may form explosive mixtures with air.[5] Vapors may travel to a source of ignition and flash back.[5] Containers may explode when heated.[5]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[4]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas.[4]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[4]

-

Containment and Cleanup: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[4]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][5][7]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

Caption: Safe handling workflow for this compound.

References

- 1. Methyl 2,2-Dimethoxypropionate | 10076-48-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. Methyl 2,2-Dimethoxypropionate | 10076-48-9 | KAA07648 [biosynth.com]

- 3. scbt.com [scbt.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. sds.metasci.ca [sds.metasci.ca]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Methyl 2,2-dimethoxypropanoate in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,2-dimethoxypropanoate (MDMP), a member of the orthoester family, is a versatile reagent and building block in modern organic synthesis. This technical guide provides a comprehensive overview of its core functions, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations. While its applications are not as widely documented as some other orthoesters, MDMP serves as a valuable precursor for the formation of other key reactive intermediates and has potential applications in catalysis and as a protecting group surrogate. This document aims to be a critical resource for professionals in research and development by consolidating available data and outlining its synthetic utility.

Introduction

This compound (CAS No. 10076-48-9), also known as methyl pyruvate dimethyl acetal, is a specialty chemical with the molecular formula C₆H₁₂O₄. As an orthoester, it possesses a unique structural motif with a quaternary carbon atom bonded to a methyl group, a methyl ester, and two methoxy groups. This arrangement confers upon it a distinct reactivity profile, making it a subject of interest in various synthetic transformations. While broad claims exist regarding its use as an oxidation catalyst for the conversion of terminal alkynes to alcohols and as a model system in biosynthesis, detailed, peer-reviewed evidence for these specific applications remains elusive in readily available literature[1]. This guide will focus on its established and potential roles in organic synthesis based on the general reactivity of orthoesters and available data for MDMP.

Physicochemical and Spectroscopic Data

A thorough understanding of a reagent's physical and spectral properties is fundamental to its application in synthesis. The data for this compound is summarized below.

Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 10076-48-9 | [1][2][3][4] |

| Molecular Formula | C₆H₁₂O₄ | [1][2][4] |

| Molecular Weight | 148.16 g/mol | [1][2][4] |

| Boiling Point | 183.1 °C (at 760 mmHg); 70 °C (at 13 mmHg) | [1][3] |

| Density | 1.030 - 1.07 g/cm³ | [1][3] |

| Flash Point | 67.6 °C | [1][3] |

| Refractive Index (n20/D) | 1.4100 - 1.4120 | [3] |

| Appearance | Colorless liquid | [3] |

| Solubility | Soluble in organic solvents |

Spectroscopic Data

-

Spectrum: 400 MHz in CDCl₃[2]

-

Peak Assignments:

-

δ 3.82 ppm (s, 3H): Corresponds to the methyl protons of the ester group (-COOCH₃).

-

δ 3.29 ppm (s, 6H): Corresponds to the protons of the two equivalent methoxy groups (-OCH₃).

-

δ 1.53 ppm (s, 3H): Corresponds to the protons of the methyl group attached to the quaternary carbon (C-CH₃).

-

-

Spectrum: 100 MHz in CDCl₃[2]

-

Peak Assignments:

-

δ 172.5 ppm: Carbonyl carbon of the ester group.

-

δ 101.5 ppm: Quaternary carbon of the orthoester.

-

δ 52.0 ppm: Methyl carbon of the ester group.

-

δ 49.5 ppm: Methoxy carbons.

-

δ 21.0 ppm: Methyl carbon attached to the quaternary center.

-

-

Key Absorptions (liquid film):

-

~2950 cm⁻¹: C-H stretching of alkyl groups.

-

~1740 cm⁻¹: C=O stretching of the ester group.

-

~1100-1200 cm⁻¹: C-O stretching of the ester and ether linkages[5].

-

-

Molecular Ion (M⁺): m/z 148[2]

-

Major Fragments:

-

m/z 117: Loss of a methoxy radical (•OCH₃).

-

m/z 89: Further fragmentation.

-

m/z 43: Likely corresponds to the acetyl cation [CH₃CO]⁺.

-

Core Functions and Synthetic Applications

As an orthoester, this compound is expected to undergo reactions typical for this functional group. Its primary function revolves around its electrophilic nature at the central carbon and its ability to act as a protecting group precursor or a source of other reactive species.

Synthesis of this compound

A common method for the synthesis of orthoesters is the acid-catalyzed reaction of a corresponding ketone or ester with an orthoformate. For MDMP, this would involve the reaction of methyl pyruvate with trimethyl orthoformate.

This is a generalized procedure based on orthoester synthesis.

-

To a stirred solution of methyl pyruvate (1.0 eq) in trimethyl orthoformate (2.0-3.0 eq) at 0 °C, add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by adding a solid base (e.g., sodium carbonate) and stir for 30 minutes.

-

Filter the mixture and remove the excess trimethyl orthoformate and by-products under reduced pressure.

-

Purify the crude product by fractional distillation under vacuum to afford pure this compound.

Role as a Protecting Group Precursor

Orthoesters are precursors to acetals and ketals, which are widely used as protecting groups for diols. While 2,2-dimethoxypropane is more commonly used for this purpose, this compound can, in principle, undergo transketalization with a diol under acidic conditions to form a cyclic ketal, protecting the diol.

-

Dissolve the diol (1.0 eq) and this compound (1.1-1.5 eq) in an anhydrous, non-polar solvent (e.g., dichloromethane or toluene).

-

Add a catalytic amount of a Brønsted acid such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid.

-

Stir the reaction at room temperature or with gentle heating. The reaction can be driven to completion by removing the methanol by-product, for example, by azeotropic distillation.

-

Monitor the reaction by TLC. Upon completion, quench with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting cyclic ketal by column chromatography on silica gel.

Conclusion

This compound is a specialty orthoester with potential applications in organic synthesis, primarily as a precursor for other reactive species and in the formation of protecting groups. While its specific uses are not as extensively documented as other related compounds, its reactivity profile as an orthoester makes it a potentially valuable tool for synthetic chemists. This guide has consolidated the available physical, spectroscopic, and synthetic data to provide a foundational understanding of MDMP for researchers and professionals in drug development and chemical synthesis. Further research into its catalytic activities and applications in complex molecule synthesis is warranted to fully explore its synthetic potential.

References

An In-depth Technical Guide to Acetal Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular transformations with high chemoselectivity. Among the arsenal of protective strategies, acetals stand out as a robust and versatile choice for the temporary masking of carbonyl functionalities in aldehydes and ketones, as well as hydroxyl groups in 1,2- and 1,3-diols.[1][2][3] Their stability in neutral to strongly basic environments, and towards many nucleophilic and reducing agents, makes them indispensable in complex synthetic routes where such conditions are employed.[4][5][6] This guide provides a comprehensive overview of acetal protecting groups, detailing their formation, stability, deprotection, and application, with a focus on experimental protocols and quantitative data to aid in practical implementation.

Mechanism of Acetal Formation

The formation of an acetal is an acid-catalyzed nucleophilic addition reaction between a carbonyl compound (aldehyde or ketone) and an alcohol.[7][8] The reaction proceeds via a hemiacetal intermediate.[9]

The mechanism involves the following key steps:

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.[7][10]

-

Nucleophilic Attack by Alcohol: An alcohol molecule attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.[7][9]

-

Deprotonation: A base (often the alcohol solvent) removes a proton to form a neutral hemiacetal.[9]

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).[7][8]

-

Elimination of Water: The departure of a water molecule results in the formation of a resonance-stabilized carbocation (an oxocarbenium ion).[10]

-

Second Nucleophilic Attack: A second molecule of alcohol attacks the carbocation.[9]

-

Final Deprotonation: Deprotonation of the resulting intermediate yields the stable acetal.[9]

The overall reaction is reversible, and to drive the equilibrium towards the acetal, water is typically removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus.[4][11]

Common Acetal Protecting Groups

A variety of alcohols and diols are employed to form acetal protecting groups, each with distinct properties.

| Protecting Group | Reagent(s) | Typical Substrate |

| Dimethyl Acetal | Methanol, acid catalyst | Aldehydes, Ketones |

| 1,3-Dioxolane | Ethylene glycol, acid catalyst | Aldehydes, Ketones |

| 1,3-Dioxane | 1,3-Propanediol, acid catalyst | Aldehydes, Ketones |

| Acetonide | Acetone or 2,2-dimethoxypropane, acid catalyst | cis-1,2- and 1,3-diols |

| Benzylidene Acetal | Benzaldehyde or benzaldehyde dimethyl acetal, acid catalyst | 1,2- and 1,3-diols |

| Methoxymethyl (MOM) ether | Chloromethyl methyl ether (MOM-Cl), base | Alcohols |

| Tetrahydropyranyl (THP) ether | Dihydropyran (DHP), acid catalyst | Alcohols |

Stability and Reactivity

Acetal protecting groups exhibit broad stability, a key feature for their utility in synthesis.

-

Stable to:

-

Labile to:

The stability of acetals is influenced by their structure. Cyclic acetals derived from diols are generally more stable than their acyclic counterparts.[15] For instance, the hydrolysis of six-membered ring acetals (1,3-dioxanes) is often faster than that of five-membered ring acetals (1,3-dioxolanes).[11]

A study on the hydrolytic stability of various 2-alkoxypropan-2-yl protecting groups for a 2'-deoxynucleoside provided the following quantitative data, highlighting the influence of the alkoxy substituent on lability.[16]

| 2-Alkoxypropan-2-yl Group | Half-life (t₁/₂) at pH 5.5 and 25°C (minutes) | Relative Stability |

| 2-(Trifluoroethoxy)propan-2-yl | 1800 | 30 |

| 2-Methoxypropan-2-yl (MIP) | 60 | 1 |

| 2-(Benzyloxy)propan-2-yl | 58 | ~1 |

| 2-Isopropoxypropan-2-yl | 8 | ~0.13 |

| 2-(Cyclohexyloxy)propan-2-yl | 7.8 | ~0.13 |

Table adapted from data presented in Lönnberg et al., Beilstein J. Org. Chem. 2012, 8, 488–494.[16]

Experimental Protocols

Protection of a Diol as an Acetonide

Acetonides are commonly used to protect cis-diols.[17]

Materials:

-

Diol (1.0 equiv)

-

Anhydrous acetone or 2,2-dimethoxypropane (solvent or reagent)

-

Anhydrous dichloromethane (optional co-solvent)

-

Catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid (TsOH), camphorsulfonic acid (CSA), or anhydrous CuSO₄)

-

Mild base for quenching (e.g., triethylamine or saturated sodium bicarbonate solution)

Procedure:

-

Dissolve the diol in anhydrous acetone or a mixture of acetone and dichloromethane.[17]

-

Add a catalytic amount of the acid catalyst.[17]

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a mild base.[17]

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protection of a Diol as a Benzylidene Acetal using Cu(OTf)₂

This method is particularly efficient for the formation of benzylidene acetals.[18][19]

Materials:

-

Diol (1.0 equiv)

-

Anhydrous acetonitrile

-

Benzaldehyde dimethyl acetal (1.2 equiv)

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.05–0.1 equiv)

-

Triethylamine

Procedure:

-

To a solution of the diol in anhydrous acetonitrile, add benzaldehyde dimethyl acetal.[18][19]

-

Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within one hour.[18][19]

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the product by column chromatography.

References

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]

- 3. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 7. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 8. Acetal Group | Formation, Structure & Mechanism | Study.com [study.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 12. Acetal Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 13. Acetals as protecting groups [quimicaorganica.org]

- 14. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]

- 15. total-synthesis.com [total-synthesis.com]

- 16. Tuning the stability of alkoxyisopropyl protection groups - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unveiling the Role of Methyl 2,2-dimethoxypropanoate: A Critical Examination of its Purported Catalytic Activity in Oxidation Reactions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2,2-dimethoxypropanoate, a seemingly unassuming acetal of methyl pyruvate, has been peripherally mentioned in chemical literature, primarily in the context of its synthesis or as a potential building block. A solitary commercial source has labeled it as an "oxidation catalyst," specifically for the conversion of terminal alkynes to alcohols. This assertion, however, is not substantiated by peer-reviewed scientific literature. A comprehensive review of academic databases and chemical literature reveals a significant absence of evidence for this compound functioning as a primary oxidation catalyst. This technical guide aims to critically evaluate this claim, present the available information on related chemical transformations, and provide a clear, evidence-based perspective for researchers.

The Unsubstantiated Claim: A Closer Look

A commercial supplier of chemical reagents has described this compound as an oxidation catalyst for converting terminal alkynes into alcohols[1]. However, this claim is not supported by any cited scientific studies, patents, or mechanistic details. The synthesis route described by the same source, involving the reaction of citric acid with methanol or ethanol, is chemically inconsistent with the formation of this compound. This lack of verifiable data raises significant questions about the compound's purported catalytic activity in this context.

Oxidation of Acrylates: A Case of Mistaken Identity?

While this compound itself does not appear to be an oxidation catalyst, a structurally related compound, methyl 3,3-dimethoxypropanoate , is synthesized through a palladium-catalyzed oxidation reaction. This process involves the oxidation of methyl acrylate in the presence of a Pd(II) catalyst. The reaction proceeds through an intermediate aldehyde, which is then acetalized by methanol to yield the final product.

This well-documented reaction highlights the importance of transition metal catalysts, such as palladium, in facilitating such oxidation and acetalization processes. The key takeaway is that the dimethoxypropanoate structure is the result of an oxidation reaction, not the cause of it.

Established Catalytic Systems for Alkyne Oxidation

The conversion of terminal alkynes to carbonyl compounds (aldehydes or ketones) or carboxylic acids is a fundamental transformation in organic synthesis. This is typically achieved through hydration or oxidation reactions, catalyzed by a variety of metal complexes. Common and well-established catalytic systems include:

-

Mercury(II) salts: Historically used for alkyne hydration (Markovnikov addition of water) to form methyl ketones. Due to toxicity, its use is now limited.

-

Gold and Platinum catalysts: Gold and platinum complexes are highly effective for alkyne hydration under milder conditions.

-

Ruthenium and Iridium catalysts: These have been employed for both hydration and oxidative cleavage of alkynes.

-

Palladium catalysts: While more commonly used in cross-coupling reactions, palladium complexes can also catalyze the oxidation of alkynes.

The direct catalytic conversion of terminal alkynes to alcohols is a less common transformation and typically requires specific reagents or multi-step processes.

Potential, Yet Undocumented, Roles of this compound

While direct catalytic activity seems unlikely based on current knowledge, it is theoretically possible that this compound could play an indirect role in certain reactions, such as:

-

Ligand or Additive: It could potentially act as a ligand for a metal center, modulating its catalytic activity.

-

Precursor to a Catalytic Species: Under specific reaction conditions, it might decompose or react to form a catalytically active species.

However, it must be reiterated that these are purely speculative roles, and no published research has been found to support them.

Experimental Protocols: Synthesis of Methyl 3,3-dimethoxypropanoate via Oxidation

For clarity and to provide a relevant experimental context, the following is a generalized protocol for the synthesis of methyl 3,3-dimethoxypropanoate, a product of a catalytic oxidation process.

Reaction: Palladium-catalyzed oxidation and acetalization of methyl acrylate.

Reagents:

-

Methyl acrylate

-

Methanol (solvent and reagent)

-

Palladium(II) chloride (PdCl₂) (catalyst)

-

Copper(II) chloride (CuCl₂) (co-catalyst/reoxidant)

-

Oxygen (oxidant)

Generalized Procedure:

-

A reaction vessel is charged with methanol, palladium(II) chloride, and copper(II) chloride.

-

The mixture is stirred until the catalysts are dissolved.

-

Methyl acrylate is added to the solution.

-

The vessel is pressurized with oxygen.

-

The reaction is stirred at a controlled temperature until completion (monitored by GC or TLC).

-

Upon completion, the reaction mixture is filtered to remove the catalyst.

-

The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield methyl 3,3-dimethoxypropanoate.

Note: Specific reaction conditions such as temperature, pressure, and catalyst loading would need to be optimized based on the specific literature procedure being followed.

Visualizing the Discrepancy: Logical Workflow

The following diagram illustrates the logical workflow of the investigation into the catalytic properties of this compound.

Conclusion for the Research Professional

Based on a thorough review of the available scientific literature, the assertion that this compound functions as an oxidation catalyst is currently without foundation. Researchers and drug development professionals should exercise caution and seek robust, peer-reviewed evidence before considering this compound for such applications. The established chemistry in this area points towards transition metal-catalyzed processes for the oxidation of unsaturated systems, where dimethoxypropanoate structures may be synthesized as products. Future investigations into the potential roles of this compound as a ligand or catalyst precursor would be necessary to uncover any currently unknown catalytic properties. Until such research is published, its classification as an oxidation catalyst should be regarded as unsubstantiated.

References

The Role of Methyl 2,2-dimethoxypropanoate in Biosynthesis Studies: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,2-dimethoxypropanoate, a seemingly simple ester, has been noted in scientific literature as a potential model system for investigating the intricate pathways of natural product biosynthesis. In theory, its chemical structure offers a unique probe for understanding the incorporation of propionate and related building blocks into complex molecules. However, a comprehensive review of available research indicates that while its potential is recognized, detailed, publicly accessible studies demonstrating its application in this context are scarce. This guide, therefore, serves as a foundational overview of the conceptual basis for its use, drawing parallels from established biosynthetic research methodologies, while also highlighting the current knowledge gap in its specific application.

Core Concepts in Biosynthetic Studies

The elucidation of biosynthetic pathways is a cornerstone of natural product chemistry and drug discovery. It involves tracing the metabolic journey from simple precursors to complex secondary metabolites. Key to these studies is the use of isotopically labeled compounds, which act as tracers that can be monitored as they are incorporated into larger molecules.

Stable Isotope Labeling

The fundamental principle involves feeding a microorganism or plant extract with a precursor molecule enriched with a stable isotope, such as carbon-13 (¹³C) or deuterium (²H). The location and distribution of these isotopes in the final natural product are then determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This information provides crucial insights into the bond formations and rearrangements that occur during biosynthesis.

A generalized workflow for such an experiment is outlined below:

Methodological & Application

Application Notes: Methyl 2,2-dimethoxypropanoate for Diol Protection

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in pharmaceutical and drug development, the strategic use of protecting groups is paramount to achieving high yields and chemoselectivity. Diols, containing two hydroxyl groups, are common functionalities that often require temporary protection to prevent unwanted side reactions. Methyl 2,2-dimethoxypropanoate serves as an efficient reagent for the protection of 1,2- and 1,3-diols, forming a stable cyclic acetal known as an acetonide. This protection strategy is advantageous due to the mild reaction conditions required for both the protection and subsequent deprotection steps.

This compound is a close structural analog of the more commonly used 2,2-dimethoxypropane. Both reagents react with diols under acidic catalysis to yield the corresponding acetonide, with the primary difference being the stoichiometric byproducts of the reaction. The formation of the acetonide masks the hydrophilicity and reactivity of the diol, allowing for transformations on other parts of the molecule to be carried out under a wide range of conditions. The acetonide protecting group is generally stable to basic, nucleophilic, and reducing conditions, and can be readily removed under mild acidic conditions.

Mechanism of Acetonide Formation

The protection of a diol using this compound proceeds via an acid-catalyzed transacetalization reaction. The mechanism involves the initial protonation of a methoxy group on the reagent, followed by the elimination of methanol to form a reactive oxocarbenium ion. The diol then acts as a nucleophile, attacking the oxocarbenium ion in a stepwise manner to form a five- or six-membered cyclic acetal, with the concomitant release of a second molecule of methanol and methyl propanoate. The reaction is driven to completion by the removal of the volatile byproducts.

Data Presentation

The following tables summarize typical reaction conditions and yields for the protection of various diols using 2,2-dimethoxypropane, a close analog of this compound. The conditions are expected to be directly applicable when using this compound.

Table 1: Acetonide Protection of 1,2-Diols

| Diol Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Propane-1,2-diol | p-TsOH | Acetone | Room Temp. | 2 | >95 |

| (±)-Hydrobenzoin | Iodine | Dichloromethane | Room Temp. | 1 | 92 |

| D-Mannitol | p-TsOH | DMF | Room Temp. | 4 | 85 (bis-acetonide) |

| Catechol | ZrCl₄ | Dichloromethane | Room Temp. | 0.5 | 98 |

Table 2: Acetonide Protection of 1,3-Diols

| Diol Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Propane-1,3-diol | p-TsOH | Acetone | Room Temp. | 3 | >95 |

| 2-Methyl-2,4-pentanediol | Amberlyst-15 | None | 50 | 1 | 93 |

| (R)-1,3-Butanediol | Camphorsulfonic acid | Dichloromethane | Room Temp. | 2 | 90 |

| 2,2-Dimethyl-1,3-propanediol | Iodine | Dichloromethane | Room Temp. | 1.5 | 96 |

Experimental Protocols

General Protocol for Acetonide Protection of a Diol

Materials:

-

Diol (1.0 equiv)

-

This compound (1.1-1.5 equiv)

-

Acid catalyst (e.g., p-toluenesulfonic acid monohydrate, 0.01-0.05 equiv)

-

Anhydrous solvent (e.g., dichloromethane, acetone, or DMF)

-

Anhydrous sodium bicarbonate or triethylamine for quenching

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a solution of the diol in an anhydrous solvent, add this compound.

-

Add the acid catalyst to the mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a mild base (e.g., solid sodium bicarbonate or a few drops of triethylamine) to neutralize the acid catalyst.

-

Remove the solvent under reduced pressure.

-

If necessary, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography if required.

General Protocol for Deprotection of an Acetonide

Materials:

-

Acetonide-protected diol (1.0 equiv)

-

Aqueous acidic solution (e.g., 80% acetic acid, 1M HCl, or a solution of p-TsOH in THF/water)

-

Solvent (e.g., tetrahydrofuran, methanol, or acetone)

-

Saturated aqueous sodium bicarbonate solution for neutralization

-

Solvents for extraction (e.g., ethyl acetate)

Procedure:

-

Dissolve the acetonide-protected diol in a suitable solvent.

-

Add the aqueous acidic solution.

-

Stir the reaction at room temperature or with gentle heating, monitoring the deprotection by TLC.

-

Once the reaction is complete, carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting diol by column chromatography or recrystallization if necessary.

Mandatory Visualization

Caption: Experimental workflow for the protection of diols using this compound.

Caption: Reaction mechanism for acid-catalyzed acetonide formation.

Application Notes: Acetonide Formation Using 2,2-Dimethoxypropane for Diol Protection

Audience: Researchers, scientists, and drug development professionals.

Abstract: The protection of hydroxyl groups, particularly 1,2- and 1,3-diols, is a fundamental strategy in multi-step organic synthesis. Acetonide formation is a widely used method for this purpose due to the stability of the resulting cyclic ketal under various non-acidic conditions and the ease of its subsequent removal. This document provides detailed application notes and protocols for the formation of acetonides using 2,2-dimethoxypropane (DMP), a highly efficient reagent for this transformation.

Note on Reagent Nomenclature: The specified topic refers to "Methyl 2,2-dimethoxypropanoate." However, the standard and widely documented reagent for acetonide formation is 2,2-Dimethoxypropane (DMP) , also known as acetone dimethyl acetal. This document will focus on the applications and protocols for DMP, as it is the correct reagent for the described chemical transformation.

Introduction